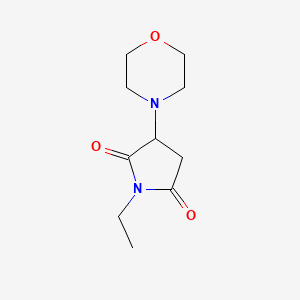![molecular formula C17H18ClN3OS B4067371 2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4067371.png)
2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile
Descripción general
Descripción
2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. A notable approach involves the synthesis of biologically active 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety, demonstrating the versatility of similar compounds in creating biologically relevant structures. These compounds were synthesized from 4-hydroxythiophenol, illustrating the potential for chemical modifications to yield various biologically active molecules (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Antimicrobial Activity
Research into derivatives of the compound has highlighted their antimicrobial properties. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This finding underscores the compound's relevance in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antifungal and Antibacterial Testing
Compounds synthesized from similar chemical frameworks have been subjected to in vitro antibacterial and antifungal screening, with some showing promising activity. This suggests the potential of 2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile derivatives in contributing to the development of new antimicrobial drugs (Karabasanagouda et al., 2009).
Crystal Structure and Synthesis Methodologies
The synthesis and crystal structure of related cyanopyridine compounds have been detailed, showcasing the compound's structural diversity and the potential for creating complex molecules with specific biological activities. These methodologies offer insights into designing and synthesizing novel compounds with enhanced biological or chemical properties (Yang et al., 2011).
Biological Activity and Chemical Synthesis
Further research into similar compounds has focused on their synthesis for expected biological activities, indicating a broad interest in exploiting such chemical frameworks for medicinal chemistry applications. The reaction of specific acid derivatives with antipyrin to produce compounds with antimicrobial and antifungal activities highlights the ongoing exploration of these compounds' therapeutic potential (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Propiedades
IUPAC Name |
2-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-11-7-12(2)21-17(16(11)8-19)23-10-15(22)9-20-14-5-3-13(18)4-6-14/h3-7,15,20,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDRIPYPXONII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(CNC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4067296.png)

![N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4067315.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4067324.png)
![benzyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067338.png)
![2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067352.png)

![N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067366.png)
![2-({3-[(4-tert-butylphenyl)thio]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4067386.png)
![2-{3-[2-(1-methyl-1H-indol-3-yl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067392.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4067400.png)
![6-amino-4-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067409.png)
![1-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067417.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067432.png)